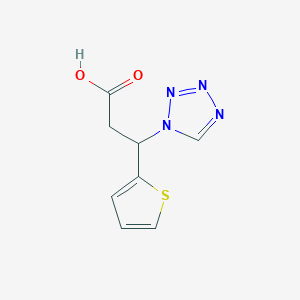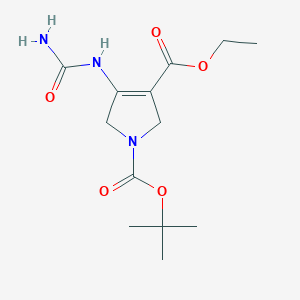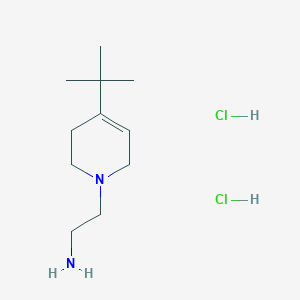![molecular formula C19H21NO2S B1405819 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1425335-34-7](/img/structure/B1405819.png)
2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Overview
Description
2’-Tosyl-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2’-Tosyl-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tosyl group. Reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2’-Tosyl-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Tosyl-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Tosyl-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic structure may also play a role in stabilizing transition states during chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2’-Tosyl-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] include other spirocyclic isoquinolines and tosylated derivatives
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclobutane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-7-9-17(10-8-15)23(21,22)20-13-16-5-2-3-6-18(16)19(14-20)11-4-12-19/h2-3,5-10H,4,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNKSQHOZLYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C4(C2)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)


![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)
![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)



![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)

